molecular formula C31H20O10 B1681964 Sotetsuflavone CAS No. 2608-21-1

Sotetsuflavone

Cat. No. B1681964
CAS RN: 2608-21-1
M. Wt: 552.5 g/mol
InChI Key: OIFVLHZEBAXHPM-UHFFFAOYSA-N
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Description

Sotetsuflavone is a flavonoid that can be isolated from Cycas revolute . It has been found to inhibit migration and invasion of A549 cells by reversing EMT, and induces cell apoptosis and autophagy . It also inhibits HIF-1α, VEGF, angiostatin, MMP-9, and MMP-13 expression in A549 cells . Additionally, it is a potent inhibitor of DENV-NS5 RdRp (Dengue virus NS5 RNA-dependent RNA polymerase) with an IC50 of 0.16 uM .


Chemical Reactions Analysis

Sotetsuflavone has been found to induce autophagy in Non-Small Cell Lung Cancer through blocking PI3K/Akt/mTOR Signaling Pathway in Vivo and in Vitro . It also suppresses invasion and metastasis in non-small-cell lung cancer A549 cells by reversing EMT via the TNF-α/NF-κB and PI3K/AKT signaling pathway .


Physical And Chemical Properties Analysis

Sotetsuflavone has a molecular formula of C31H20O10 and a molecular weight of 552.5 g/mol . It is a natural product found in Taxus cuspidata, Selaginella denticulata, and other organisms .

Mechanism of Action

Target of Action

Sotetsuflavone, a naturally derived flavonoid, has been found to interact with several key targets in the body. These include ABCB1 , AURKA , CDK1 , HDAC6 , MET , and MMP3 . These targets are highly expressed in pancreatic cancer tissues compared to normal tissues . These targets play a crucial role in the regulation of cancer-related signaling pathways .

Mode of Action

Sotetsuflavone interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the activities of these targets . For instance, sotetsuflavone was found to interact with Trp2023, Glu2014, and Met2010 of mTOR through hydrogen bond interactions .

Biochemical Pathways

Sotetsuflavone affects several biochemical pathways. It has been found to block the PI3K/Akt/mTOR signaling pathway , which is crucial in the regulation of cell growth and survival. By blocking this pathway, sotetsuflavone induces autophagy in non-small cell lung cancer (NSCLC) cells . Additionally, it has been found to reverse epithelial-mesenchymal transition (EMT), a critical process of tumor invasion and metastasis .

Result of Action

Sotetsuflavone has been found to inhibit the growth of A549 cells by up-regulating intracellular ROS levels and causing the mitochondrial membrane potential to collapse . It induces G0/G1 phase arrest and endogenous apoptosis . Furthermore, it inhibits proliferation, migration, and invasion of NSCLC cells .

Action Environment

The action of sotetsuflavone can be influenced by various environmental factors. For instance, hypoxia can promote angiogenesis factors, which could potentially influence the action of sotetsuflavone . .

properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFVLHZEBAXHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103517
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sotetsuflavone

CAS RN

2608-21-1
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2608-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotetsuflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTETSUFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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